5-tert-Butyl-1H-pyrazole-3-carbaldehyde
Description
Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical Research
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. chemicalbook.comsynblock.com This distinction arises from its widespread presence in a multitude of biologically active compounds and FDA-approved drugs. chemicalbook.comsynblock.com The structural versatility of the pyrazole ring allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. jk-sci.comsigmaaldrich.comsigmaaldrich.com
The success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Ruxolitinib (an anticancer agent) underscores the therapeutic importance of this heterocyclic motif. chemicalbook.comsigmaaldrich.com Consequently, the pyrazole scaffold continues to be a focal point of intensive research, with chemists continually exploring new derivatives to address various therapeutic needs. jk-sci.com
Contextualizing Pyrazole Carbaldehydes as Versatile Synthetic Building Blocks
Within the family of pyrazole derivatives, those bearing a carbaldehyde (or formyl) group, such as 5-tert-Butyl-1H-pyrazole-3-carbaldehyde, are of particular interest to synthetic chemists. The aldehyde functional group is a highly versatile handle for a wide range of chemical transformations. Pyrazole carbaldehydes serve as key intermediates in the construction of more complex molecular architectures.
Common synthetic routes to prepare pyrazole carbaldehydes often involve the Vilsmeier-Haack reaction, which facilitates the formylation of electron-rich heterocyclic systems. Once formed, the aldehyde group can readily participate in numerous reactions, including:
Condensation reactions: Reacting with active methylene (B1212753) compounds to form chalcones and other conjugated systems.
Reductive amination: Forming new carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceutical agents.
Oxidation: To produce the corresponding pyrazole carboxylic acids.
Addition reactions: Such as the formation of cyanohydrins.
This reactivity makes pyrazole carbaldehydes valuable precursors for creating diverse libraries of compounds for drug discovery and materials science applications.
Research Trajectory and Specific Academic Significance of this compound
While the broader classes of pyrazoles and pyrazole carbaldehydes are well-documented in academic literature, the specific research trajectory for this compound is less extensively published. Its primary significance appears to be as a specialized building block available for chemical synthesis. The presence of the tert-butyl group at the 5-position of the pyrazole ring introduces significant steric bulk. This feature can be strategically employed by chemists to influence the regioselectivity of subsequent reactions and to modulate the physicochemical properties, such as solubility and metabolic stability, of the final target molecules.
The compound is commercially available from various chemical suppliers, indicating its utility in discovery research. A potential synthetic route to this compound involves the oxidation of the corresponding alcohol, (3-(tert-butyl)-1H-pyrazol-5-yl)methanol. While specific, high-impact academic studies focusing solely on this molecule are not prominent, its value lies in its role as an intermediate, enabling the synthesis of more complex, sterically hindered pyrazole derivatives for evaluation in areas such as agrochemicals and pharmaceuticals.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 865138-11-0 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Form | Solid |
| InChI Key | UPKIRZZYJRVBSJ-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4-5H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKIRZZYJRVBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631082 | |
| Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865138-11-0 | |
| Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Derivatization of 5 Tert Butyl 1h Pyrazole 3 Carbaldehyde
Reactivity of the Aldehyde Functionality at the C3 Position
The aldehyde group (-CHO) attached to the C3 position of the pyrazole (B372694) ring is a key site for synthetic modification. It participates in a variety of reactions typical of aldehydes, enabling the construction of more complex molecular architectures.
General Aldehyde-Specific Organic Transformations
The aldehyde functionality of pyrazole carbaldehydes can undergo standard organic transformations. While the pyrazole ring itself is generally resistant to oxidation and reduction, side-chain functional groups, such as the formyl group, are readily modified.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of pyrazole-based carboxylic acids, which are valuable intermediates in pharmaceutical and materials science. For example, pyrazole carbaldehydes have been oxidized using reagents like potassium permanganate (KMnO₄) to yield the respective pyrazole-4-carboxylic acids. Studies on the enzymatic oxidation of various pyrazole carbaldehydes have also been conducted, demonstrating that they can be effectively converted by enzymes such as plant aldehyde dehydrogenases (ALDH2s).
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol (hydroxymethyl group). Reagents like lithium aluminum hydride (LiAlH₄) have been used to reduce pyrazole ester groups to their corresponding alcohols, which can then be oxidized to the aldehyde, indicating the reversibility of this pathway. Sodium borohydride (NaBH₄) is another common reducing agent, although its use in reductive amination contexts shows that it can sometimes preferentially reduce the aldehyde to an alcohol if the intermediate imine is not formed efficiently.
Reductive Amination Reactions of Pyrazole Carbaldehydes
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary and tertiary amines from aldehydes. This one-pot reaction involves the initial formation of an imine or iminium ion via condensation of the pyrazole carbaldehyde with a primary or secondary amine, followed by in-situ reduction.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation, as it is mild and selective for the iminium ion over the starting aldehyde. Studies on 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have shown that refluxing with an amine in dichloroethane in the presence of NaBH(OAc)₃ provides good yields of the corresponding aminomethyl pyrazoles. In contrast, using sodium borohydride (NaBH₄) under similar conditions led to the reduction of the aldehyde to an alcohol without amine formation. Other systems, such as NaBH₄/I₂, have also been successfully employed for the direct reductive amination of pyrazole-4-carbaldehydes with various aromatic amines in methanol at room temperature.
| Pyrazole Aldehyde | Amine | Reducing System | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various primary and secondary amines | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Reflux | Corresponding aminomethyl pyrazole | |
| 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted aromatic amines | NaBH₄/I₂ | Methanol | Room Temperature | Corresponding anilinomethyl pyrazole | |
| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-Chloro-4-fluoroaniline | NaBH₄/I₂ | Methanol | Room Temperature | Secondary amine derivative |
Formation of Schiff Base Derivatives from Pyrazole Carbaldehydes
The condensation of pyrazole carbaldehydes with primary amines is a common method for synthesizing pyrazole-based Schiff bases (imines). These reactions are typically carried out by refluxing the aldehyde and amine in a solvent like ethanol (B145695), often with a catalytic amount of acid, such as glacial acetic acid. The resulting Schiff bases are versatile intermediates and have been explored for various applications.
The synthesis process generally involves refluxing the reactants for several hours. After the reaction, the product often precipitates upon cooling or pouring the mixture into ice water and can be purified by crystallization. A wide variety of aromatic and heterocyclic amines can be used, leading to a diverse library of pyrazole-based Schiff bases.
| Pyrazole Aldehyde | Amine | Solvent | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| 3-(4-Nitrophenyl)-5-phenyl-1H-pyrazole-4-carbaldehyde | Various aromatic amines | Ethanol | Glacial Acetic Acid | Reflux (10h) | Substituted pyrazole Schiff base | |
| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Various aromatic amines (e.g., p-toluidine, p-chloroaniline) | Methylene (B1212753) Chloride | None specified | Stirring | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)anilines | |
| General Pyrazole Aldehyde | Various aromatic amines | Ethanol | Glacial Acetic Acid | Reflux (2-3h) | Substituted pyrazole Schiff base |
Reactivity of the Pyrazole Ring System
The pyrazole ring is an electron-rich aromatic heterocycle whose reactivity is dictated by the presence and position of its two nitrogen atoms. This inherent electronic nature creates distinct sites for both nucleophilic and electrophilic attack.
Nucleophilic and Electrophilic Reactivity Profiles of the Pyrazole Core
The pyrazole scaffold contains both nucleophilic and electrophilic positions. The two nitrogen atoms reduce the electron density at the adjacent C3 and C5 positions, rendering them electrophilic and susceptible to attack by nucleophiles. Conversely, the C4 position has the highest electron density, making it the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
The nitrogen atoms themselves also exhibit distinct reactivity. The pyridine-like nitrogen (N2) is basic and readily reacts with electrophiles, while the pyrrole-like nitrogen (N1) is acidic and can be deprotonated by a base to form a nucleophilic pyrazole anion. This amphoteric character allows for functionalization at either nitrogen atom depending on the reaction conditions.
Common Electrophilic Substitution Reactions at C4:
Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group at the C4 position.
Sulfonation: Fuming sulfuric acid leads to the formation of pyrazole-4-sulfonic acid.
Halogenation: Bromine and other halogens readily substitute at the C4 position.
Influence of the 5-tert-Butyl Substituent on Electronic Properties and Regioselectivity
The presence of a tert-butyl group at the C5 position significantly influences the chemical behavior of 5-tert-butyl-1H-pyrazole-3-carbaldehyde through both electronic and steric effects.
Steric Effects: The tert-butyl group is sterically bulky. This steric hindrance can play a crucial role in directing the regioselectivity of reactions. In reactions involving the adjacent N1 nitrogen or C4 carbon, the bulkiness of the tert-butyl group can hinder the approach of large reagents, potentially favoring substitution at less sterically crowded positions or influencing the orientation of incoming molecules. For instance, in cycloaddition reactions, bulky substituents on the pyrazole ring are known to decrease reaction rates due to steric hindrance. Similarly, steric constraints imposed by substituents at C3 and C5 are often key factors in determining the regioselectivity of reactions involving the pyrazole anion. This steric influence is a critical consideration in designing synthetic routes to achieve specific isomers.
N-Substitution and Functionalization Strategies at the Pyrazole Nitrogen
The presence of a reactive NH proton in the pyrazole ring of this compound allows for a variety of N-substitution and functionalization reactions. These transformations are crucial for modulating the compound's physicochemical properties and for the synthesis of more complex derivatives. Common strategies include N-alkylation and N-arylation, which introduce alkyl or aryl groups, respectively, onto the pyrazole nitrogen.
N-Alkylation: The N-alkylation of pyrazoles is a well-established process that can be achieved under various conditions. Typically, this involves the deprotonation of the pyrazole nitrogen with a base, followed by the addition of an alkylating agent. While specific examples for this compound are not extensively documented, general methods for N-alkylation of pyrazoles can be applied. For instance, reactions with alkyl halides in the presence of a base like sodium hydride or potassium carbonate in a suitable solvent such as DMF or acetonitrile are common.
Another approach involves the use of trichloroacetimidate electrophiles catalyzed by a Brønsted acid, which provides a newer method for N-alkylation of pyrazoles semanticscholar.org. This method has been shown to be effective for benzylic, phenethyl, and benzhydryl trichloroacetimidates, yielding N-alkyl pyrazole products in good yields semanticscholar.org. However, the use of simpler alkyl imidates like methyl, allyl, and tert-butyl imidates under these conditions was not successful semanticscholar.org.
Gas-phase N-alkylation using alcohols or their derivatives in the presence of a crystalline aluminosilicate or aluminophosphate catalyst represents another viable, though less common, method for industrial-scale production google.com. This method offers high conversion and yield for simple alkyl groups like methyl google.com.
| Reagents | Catalyst/Base | Reaction Conditions | Product |
|---|---|---|---|
| Alkyl Halide (e.g., CH3I, BnBr) | NaH, K2CO3 | DMF or Acetonitrile, RT to reflux | 1-Alkyl-5-tert-butyl-1H-pyrazole-3-carbaldehyde |
| Trichloroacetimidate Electrophiles | Brønsted Acid | 1,2-DCE, reflux | 1-Substituted-5-tert-butyl-1H-pyrazole-3-carbaldehyde |
| Alcohol/Alcohol Derivative | Crystalline Aluminosilicate/Aluminophosphate | Gas Phase, 150-400°C | 1-Alkyl-5-tert-butyl-1H-pyrazole-3-carbaldehyde |
N-Arylation: The introduction of an aryl group at the pyrazole nitrogen can be accomplished through several methods, most notably transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful tool for this transformation, utilizing palladium or copper catalysts with appropriate ligands to couple the pyrazole with an aryl halide or triflate. While the direct N-arylation of this compound is not specifically reported, the general applicability of this reaction to a wide range of azoles, including pyrazoles, suggests its feasibility mdpi.com.
Another approach for N-arylation involves the reaction of azoles with cyclohexa-2,4-dienones in the presence of a catalytic amount of scandium triflate, which proceeds via an aza-Michael addition and subsequent aromatization mdpi.com. This method has been successfully applied to the regioselective preparation of N-aryl pyrazoles mdpi.com.
Construction of Fused and Polycyclic Pyrazole Systems from Pyrazole Carbaldehydes
The aldehyde functionality at the C3 position of this compound serves as a versatile handle for the construction of fused and polycyclic pyrazole systems. These reactions typically involve condensation with binucleophilic reagents, leading to the formation of new heterocyclic rings fused to the pyrazole core.
Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
The synthesis of pyrazolo[1,5-a]pyrimidines generally proceeds through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents nih.govsemanticscholar.orgnih.gov. The direct use of a pyrazole-3-carbaldehyde in this context is not the standard approach. However, the aldehyde group can be a precursor to functionalities that can participate in such cyclizations.
A plausible, albeit indirect, route would involve the conversion of the aldehyde group into an amine or a related functional group that can then act as a nucleophile in a subsequent cyclization. For instance, reductive amination of the aldehyde could yield a 3-(aminomethyl)pyrazole derivative, which could then be further elaborated.
A more direct, though less common, approach could involve a multi-component reaction. For example, a reaction involving a 1H-pyrazole-4-carbaldehyde derivative, 5-amino-1H-pyrazole-4-carbonitrile, and ethyl cyanoacetate in the presence of a base has been reported to yield dihydropyrazolo[1,5-a]pyrimidine products nih.gov. This suggests that under specific conditions, a pyrazole carbaldehyde can be a building block for the pyrazolo[1,5-a]pyrimidine scaffold.
| Starting Pyrazole | Reactants | Conditions | Fused Product |
|---|---|---|---|
| 5-Aminopyrazole | 1,3-Diketone | Acid or base catalysis, heat | Pyrazolo[1,5-a]pyrimidine |
| 5-Aminopyrazole | β-Ketoester | Acid or base catalysis, heat | Pyrazolo[1,5-a]pyrimidinone |
| 1H-Pyrazole-4-carbaldehyde | 5-Amino-1H-pyrazole-4-carbonitrile, Ethyl cyanoacetate | EtOH/K2CO3 | Dihydropyrazolo[1,5-a]pyrimidine |
Development of Other Pyrazole-Fused Heterocyclic Architectures
The reactivity of the aldehyde group in this compound allows for its participation in various cyclocondensation reactions to form a diverse range of fused heterocyclic systems beyond pyrazolo[1,5-a]pyrimidines. These reactions often involve the condensation of the pyrazole carbaldehyde with compounds containing active methylene groups or other binucleophilic functionalities.
Pyrazolo[3,4-b]pyridines: A common strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the Friedländer annulation, where a 5-amino-1H-pyrazole-4-carbaldehyde reacts with a compound containing an active methylene group, such as a ketone or a nitrile semanticscholar.org. While the subject compound is a 3-carbaldehyde, analogous reactions with active methylene compounds are plausible. For example, the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with malononitrile (B47326) and various thiols in the presence of triethylamine has been shown to produce penta-substituted pyridine derivatives fused to other rings ekb.eg.
Pyrazolo[3,4-e]indolizines: The reaction of a 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with active methylene nitriles, followed by intramolecular cyclization in the presence of zinc chloride, has been reported to yield pyrazolo[3,4-e]indolizines semanticscholar.org. This demonstrates the utility of pyrazole carbaldehydes in constructing more complex, multi-ring systems.
Chromeno[4,3-c]pyrazoles: Intramolecular cyclization of 3-(2-hydroxy-substituted phenyl)-1-aryl-1H-pyrazole-4-carbaldehydes upon treatment with acid leads to the formation of chromeno[4,3-c]pyrazoles semanticscholar.org. This type of reaction highlights the potential for intramolecular cyclizations involving substituents on an N-aryl group and the carbaldehyde function.
| Starting Pyrazole Carbaldehyde | Reactants | Conditions | Fused Heterocyclic System |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Piperidine, EtOH | Pyrazolo[3,4-b]pyridine-5-carbonitriles semanticscholar.org |
| 5-(Pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde | Active methylene nitriles | 1. Condensation; 2. ZnCl2 | Pyrazolo[3,4-e]indolizine semanticscholar.org |
| 3-(2-Hydroxyphenyl)-1-aryl-1H-pyrazole-4-carbaldehyde | HCl or H2SO4 in EtOH | Acid-catalyzed cyclization | Chromeno[4,3-c]pyrazole semanticscholar.org |
Spectroscopic and Computational Elucidation of 5 Tert Butyl 1h Pyrazole 3 Carbaldehyde Structure and Reactivity
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel chemical entities. For a molecule such as 5-tert-Butyl-1H-pyrazole-3-carbaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography would provide a complete picture of its molecular architecture in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H-NMR and ¹³C-NMR spectra would provide the primary evidence for its constitution.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aldehyde proton (-CHO) would appear as a characteristic singlet in the downfield region, typically around 9.8-10.1 ppm. The lone proton on the pyrazole (B372694) ring (H4) would likely resonate as a singlet at approximately 6.5-7.0 ppm. The tert-butyl group would produce a sharp singlet integrating to nine protons, found in the upfield region around 1.3 ppm. A broad singlet corresponding to the N-H proton of the pyrazole ring is also anticipated, though its chemical shift can vary significantly depending on solvent and concentration.
¹³C-NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The aldehyde carbonyl carbon is the most deshielded, appearing around 185 ppm. The quaternary carbon of the tert-butyl group would be found near 32 ppm, while the methyl carbons of this group would resonate around 30 ppm. The three distinct carbons of the pyrazole ring (C3, C4, and C5) would have chemical shifts in the aromatic region, typically between 110 and 165 ppm. Studies on similar substituted pyrazoles confirm these expected ranges.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm connectivity between protons and their directly attached carbons, solidifying the structural assignment.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
|---|---|---|
| Aldehyde (-CHO) | ~9.9 (s, 1H) | ~185.0 |
| Pyrazole H4 | ~6.7 (s, 1H) | ~110.0 |
| tert-Butyl (-C(CH₃)₃) | ~1.3 (s, 9H) | ~30.0 (CH₃) |
| tert-Butyl Quaternary C | - | ~32.0 |
| Pyrazole C3 | - | ~148.0 |
| Pyrazole C5 | - | ~163.0 |
| Pyrazole NH | Variable (broad s) | - |
Note: Data are estimated based on analogous structures. 's' denotes a singlet.
Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Identification
IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines its molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, expected around 1680-1700 cm⁻¹. The N-H stretch of the pyrazole ring would appear as a broad band in the region of 3100-3300 cm⁻¹. C-H stretching vibrations for the tert-butyl group and the pyrazole ring would be observed just below and above 3000 cm⁻¹, respectively.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The compound has a molecular formula of C₈H₁₂N₂O, corresponding to a molecular weight of 152.19 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 152. A common fragmentation pattern would involve the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent, leading to a stable cation.
Table 2: Expected Spectroscopic Data (IR and MS) for this compound
| Spectroscopic Technique | Feature | Expected Value |
|---|---|---|
| IR | Aldehyde C=O Stretch | ~1690 cm⁻¹ |
| IR | Pyrazole N-H Stretch | ~3200 cm⁻¹ (broad) |
| IR | Aliphatic C-H Stretch | ~2960 cm⁻¹ |
| MS (EI) | Molecular Ion [M]⁺ | m/z = 152 |
| MS (EI) | Major Fragment | m/z = 137 ([M-CH₃]⁺) |
Note: Data are estimated based on general spectroscopic principles and data from related compounds.
X-ray Crystallography for Precise Solid-State Structural Analysis
Should this compound form suitable single crystals, X-ray diffraction analysis would provide its definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group and the aldehyde oxygen atom. Crystallographic studies on similar pyrazole derivatives often reveal planar pyrazole rings and specific hydrogen-bonding motifs that dictate the crystal packing. For example, many 1H-pyrazoles form hydrogen-bonded dimers or catemeric chains in the solid state.
Quantum Chemical Calculations and Theoretical Studies
Theoretical chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental data, providing insights into molecular structure, electronic properties, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy conformation (optimized geometry) of the molecule. These calculations provide theoretical values for bond lengths and angles, which can be compared with experimental X-ray data if available.
Furthermore, DFT is used to calculate the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO can be localized on electron-withdrawing substituents like the carbaldehyde group.
Computational Analysis of Reactivity Descriptors
From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived using the principles of conceptual DFT. These descriptors help to quantify and predict the chemical behavior of the molecule.
Ionization Potential (I) and Electron Affinity (A) are approximated from HOMO and LUMO energies (I ≈ -E_HOMO; A ≈ -E_LUMO).
Electronegativity (χ) , the power to attract electrons, is the average of the ionization potential and electron affinity.
Chemical Potential (μ) is the negative of electronegativity (μ = -χ).
Chemical Hardness (η) measures resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule.
Softness (S) is the reciprocal of hardness (S = 1/η) and indicates higher reactivity.
The Electrophilicity Index (ω) quantifies the ability of a molecule to act as an electrophile.
The Nucleophilicity Index (N) measures its ability to act as a nucleophile.
These calculated parameters provide a theoretical framework for understanding the molecule's stability, reactivity, and potential interaction sites, guiding further synthetic and applied studies.
Table 3: Representative Theoretical Reactivity Descriptors (Calculated via DFT)
| Descriptor | Symbol | Formula |
|---|---|---|
| Ionization Potential | I | I ≈ -E_HOMO |
| Electron Affinity | A | A ≈ -E_LUMO |
| Electronegativity | χ | χ = (I + A) / 2 |
| Chemical Potential | μ | μ = -χ |
| Chemical Hardness | η | η = (I - A) / 2 |
| Softness | S | S = 1 / η |
| Electrophilicity Index | ω | ω = μ² / (2η) |
Note: This table presents the formulas used to derive reactivity descriptors from DFT calculations.
Electrostatic Surface Potential (MESP) Mapping for Predictive Reactive Site Identification
Molecular Electrostatic Surface Potential (MESP) mapping is a computational tool utilized to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. asrjetsjournal.orgnih.gov This technique maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. For this compound, an MESP analysis would reveal distinct regions of positive and negative potential.
Typically, regions of negative electrostatic potential, indicated by red or yellow colors, are electron-rich and susceptible to electrophilic attack. In this molecule, the most significant negative potential is expected to be localized on the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. Another electron-rich area would be the sp²-hybridized pyridine-like nitrogen atom of the pyrazole ring. researchgate.net These sites are the most probable points for interactions with electrophiles or for forming hydrogen bonds.
Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are targets for nucleophilic attack. The hydrogen atom attached to the pyrrole-like nitrogen (N-H) would exhibit a strong positive potential, highlighting its acidic nature. researchgate.net The hydrogen atom of the aldehyde group (CHO) and, to a lesser extent, the carbon atom of the carbonyl group would also show positive potential, indicating their susceptibility to nucleophiles. This predictive mapping is crucial for understanding the molecule's intermolecular interactions and reactivity patterns in various chemical reactions. asrjetsjournal.org
Vibrational Analysis and Thermodynamic Property Determination
Computational vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful method for predicting the infrared (IR) spectrum of a molecule. derpharmachemica.com This analysis calculates the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an experimental IR spectrum. For this compound, this analysis helps in the structural confirmation by assigning theoretical frequencies to experimentally observed bands.
The key predicted vibrational modes for this molecule would include:
N-H stretching: A characteristic band for the pyrazole ring's secondary amine.
C-H stretching: Associated with the tert-butyl group, the pyrazole ring, and the aldehyde group.
C=O stretching: A strong, prominent band characteristic of the aldehyde's carbonyl group.
C=N and C=C stretching: Vibrations originating from the pyrazole ring's aromatic structure.
Ring deformations: In-plane and out-of-plane bending of the pyrazole ring. derpharmachemica.com
Beyond spectral prediction, these frequency calculations are used to determine important thermodynamic properties of the molecule at a given temperature. By applying principles of statistical mechanics to the vibrational, rotational, and translational data obtained from the computation, properties such as entropy (S), heat capacity (Cv), and enthalpy (H) can be calculated. asrjetsjournal.org This information is vital for predicting the spontaneity and energy changes of reactions involving the title compound.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Pyrazole N-H | 3100 - 3500 |
| C-H Stretch (sp³) | tert-Butyl | 2850 - 3000 |
| C-H Stretch (sp²) | Aldehyde, Pyrazole Ring | 3000 - 3100 |
| C=O Stretch | Aldehyde | 1680 - 1720 |
NMR Chemical Shift Prediction (e.g., GIAO method) and Current Density Shielding Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are frequently employed to predict the ¹H and ¹³C NMR chemical shifts of molecules with high accuracy. asrjetsjournal.orgresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the GIAO method provides theoretical chemical shifts that can be directly compared with experimental data to confirm or propose a chemical structure. nih.gov
For this compound, GIAO calculations would predict distinct signals for each unique proton and carbon atom. The proton of the aldehyde group would be expected at a significantly downfield shift (typically 9-10 ppm). The single proton on the pyrazole ring would also reside in the aromatic region, while the N-H proton signal would be a broad singlet. The tert-butyl group would show a characteristic sharp singlet in the upfield region of the ¹H spectrum. In the ¹³C spectrum, the carbonyl carbon would have the largest chemical shift, followed by the carbons of the pyrazole ring. researchgate.net
Current density shielding analysis provides a deeper understanding of the electronic structure by mapping how the electron density circulates in response to an external magnetic field. This analysis can reveal details about aromaticity and the specific electronic contributions (shielding or deshielding) of substituent groups on the chemical shifts of nearby nuclei. asrjetsjournal.org
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H (Aldehyde) | 9.8 - 10.2 | C (Aldehyde) | 180 - 185 |
| H (Pyrazole Ring) | 6.5 - 6.8 | C5 (Pyrazole Ring) | 155 - 160 |
| H (N-H) | 12.0 - 14.0 (broad) | C3 (Pyrazole Ring) | 140 - 145 |
| H (tert-Butyl) | 1.3 - 1.5 | C4 (Pyrazole Ring) | 105 - 110 |
| C (Quaternary, t-Butyl) | 32 - 35 |
Investigation of Tautomerism and Conformational Preferences in 1H-Pyrazoles with Bulky Substituents
Unsubstituted 1H-pyrazoles with different groups at the 3 and 5 positions can exist as a mixture of two annular tautomers due to the migration of the N-H proton between the two ring nitrogen atoms. nih.gov For the target molecule, this equilibrium involves two forms: this compound and 3-tert-Butyl-1H-pyrazole-5-carbaldehyde.
The position of this equilibrium is highly dependent on the electronic nature of the substituents. nih.gov Computational studies have shown that electron-donating groups tend to favor the tautomer where they are located at the C3 position. Conversely, electron-withdrawing groups, such as the carbaldehyde (CHO) group, generally stabilize the tautomer where the substituent is at the C5 position. nih.gov Therefore, it is computationally predictable that the 3-tert-Butyl-1H-pyrazole-5-carbaldehyde tautomer would be the more stable and predominant form.
Computational Prediction of Regioselectivity in Pyrazole Derivatization Reactions
Computational chemistry is an invaluable tool for predicting the outcome of chemical reactions where multiple isomers can be formed. eurasianjournals.com For pyrazole derivatives, a common reaction is N-alkylation or N-acylation, where the substituent can add to either of the two ring nitrogen atoms, leading to two different regioisomers. The inherent asymmetry of this compound makes predicting the site of electrophilic attack challenging without computational insight.
By modeling the reaction pathways, DFT calculations can determine the transition state energies for the attack at each nitrogen atom. rsc.org The reaction pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major regioisomer. rsc.org Generally, the more basic, sp²-hybridized (pyridine-like) nitrogen atom is the more nucleophilic site and the preferred location for derivatization. researchgate.net Computational analysis of the transition states and the stability of the resulting products provides a quantitative prediction of the regioselectivity, guiding synthetic strategies to achieve the desired isomer with high efficiency. nih.gov
Broader Applications in Materials Science and Chemical Innovation
Utility as Building Blocks for Functional Organic Materials
Pyrazole (B372694) C-3/C-5 carbaldehydes, including 5-tert-butyl-1H-pyrazole-3-carbaldehyde, are recognized as versatile building blocks in organic synthesis for the construction of more complex and valuable molecules. bohrium.comresearchgate.net The presence of both a reactive aldehyde group and the pyrazole ring with its two nitrogen atoms allows for a variety of chemical transformations, leading to a diverse range of functional organic materials. bohrium.com
The aldehyde functional group at the C-3 position can readily react with nucleophiles, making it a key precursor for creating pyrazole-based Schiff base derivatives, metal complexes, and various fused or linked heterocyclic systems. bohrium.comresearchgate.net These derivatives are instrumental in developing materials with specific electronic, optical, or biological properties. For instance, the incorporation of the pyrazole moiety into larger molecular frameworks is a strategy used to synthesize compounds with applications in medicinal chemistry and materials science. researchgate.net
The versatility of pyrazole derivatives is also evident in their use in polymer chemistry and the development of supramolecular assemblies. mdpi.comrsc.org The structural rigidity and hydrogen bonding capabilities of the pyrazole ring, combined with the functional handle of the carbaldehyde group, allow for the design of ordered polymeric structures and complex supramolecular architectures. rsc.org A specific, albeit more complex, derivative, 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been synthesized as a potent fungicidal agent, showcasing the utility of such substituted pyrazole carbaldehydes in creating functional molecules. nih.gov
Development of Chemosensors and Optical Materials based on Pyrazole Scaffolds
The pyrazole scaffold is a key component in the design of chemosensors and optical materials due to its inherent coordination properties and the favorable photophysical characteristics of its derivatives. nih.govias.ac.in Pyrazole-based compounds are excellent candidates for chelating ligands for a wide range of metal atoms. nih.gov The combination of the pyrazole ring with other functional moieties can enhance their complexing behavior and photophysical properties, making them suitable for the selective detection of ions. nih.gov
The design of a chemosensor typically involves a receptor unit for selective analyte binding and an active unit that signals this binding event through a change in properties, such as fluorescence. nih.gov Pyrazole derivatives have been successfully employed in fluorescent chemosensors. For example, a pyridine–pyrazole-based chemosensor was developed for the selective detection of Al³⁺ ions, where the pyrazole moiety acts as a crucial coordination site, leading to the formation of a highly fluorescent complex upon binding. nih.gov
Furthermore, novel fluorescent boron(III) complexes have been synthesized from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. These materials exhibit fluorescence in the green region of the visible spectrum and demonstrate aggregation-induced emission enhancement, highlighting the potential of pyrazole carbaldehydes in creating advanced optical materials. mdpi.com The conjugated π-electronic system of pyrazole derivatives contributes to their promising photoluminescence, making them suitable for applications in electrophotography and photovoltaic devices. ias.ac.in Substituted pyrazolines, which can be synthesized from pyrazole precursors, are known fluorescent compounds used as optical brighteners and hole-transporting materials in electroluminescent devices. mdpi.com
General Catalytic Applications Beyond Metal Complexes, Including Organocatalysis and Metal-Ligand Cooperation
While pyrazoles are widely used as ligands in metal complexes for catalysis, their utility extends to metal-free catalytic systems, including organocatalysis and metal-ligand cooperation. The pyrazole core can act as a versatile scaffold for designing organocatalysts, and its derivatives have shown promise in various organic transformations.
A significant application of tert-butyl-substituted pyrazoles is in the field of metal-ligand cooperation (MLC). A pyridine(dipyrazole) ligand scaffold, 2,6-bis(1-(CH2)3BBN-5-tert-butyl-1H-pyrazol-3-yl)pyridine, has been developed where the pyrazole units play a crucial role. In these systems, the ligand actively participates in bond activation processes in conjunction with the metal center. nih.gov This cooperative effect is inspired by metalloenzymes and allows for the activation of strong covalent bonds under milder conditions. nih.gov The use of thiols as transient cooperative ligands in conjunction with ruthenium-pincer complexes featuring a cooperative ligand backbone demonstrates another facet of MLC, leading to remarkable acceleration in hydrogenation and dehydrogenation reactions. escholarship.org
Although direct applications of this compound in organocatalysis are not extensively documented, the broader class of pyrazole derivatives is actively being explored in this area. The development of fused pyran-pyrazole derivatives through one-pot, three-component reactions catalyzed by bifunctional organocatalysts like pyrrolidine-acetic acid highlights the potential of pyrazole carbaldehydes as substrates in such transformations. mdpi.com
Diversified Academic and Industrial Applications of Pyrazole Carbaldehydes
Pyrazole carbaldehydes, including this compound, have a wide range of applications in both academic research and various industries, primarily due to their role as versatile synthetic intermediates. bohrium.comresearchgate.net The pyrazole nucleus is a common feature in many compounds with significant biological and pharmaceutical properties. nih.gov
In the pharmaceutical industry, pyrazole derivatives are integral to a number of FDA-approved drugs, including anti-inflammatory agents like celecoxib, analgesics, and antipsychotics. nih.gov Pyrazole carbaldehydes serve as crucial starting materials for the synthesis of new therapeutic agents. umich.edunih.gov For example, they have been used to synthesize compounds with potential anticancer, antimicrobial, anti-inflammatory, and antiviral activities. umich.edunih.gov
In the agrochemical sector, pyrazole-containing compounds have been developed as herbicides, fungicides, and insecticides. mdpi.comnih.gov The synthesis of 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a potent fungicide is a testament to the importance of this class of compounds in agriculture. nih.gov
In materials science, the interest in pyrazole derivatives is growing. They are being investigated for their applications as chemosensors, in biological imaging, and as components of metal-organic frameworks (MOFs). mdpi.com The commercial availability of this compound from various chemical suppliers indicates its utility as a research chemical for early discovery and development in these diverse fields. sigmaaldrich.comamericanchemicalsuppliers.com
Future Directions and Emerging Research Avenues for 5 Tert Butyl 1h Pyrazole 3 Carbaldehyde Research
Exploration of Novel and Environmentally Sustainable Synthetic Protocols
The imperative for greener chemical processes is driving a shift in the synthesis of pyrazole (B372694) derivatives. Future research will prioritize the development of eco-friendly and efficient methods for producing 5-tert-butyl-1H-pyrazole-3-carbaldehyde, moving away from conventional techniques that often involve harsh conditions and hazardous materials. researchgate.net
Key areas for advancement in sustainable synthesis include:
Alternative Energy Sources: Microwave irradiation and ultrasonication are promising techniques for accelerating reaction rates and improving energy efficiency. researchgate.net
Green Solvents: The use of water, ionic liquids, or deep eutectic solvents can significantly reduce the reliance on volatile organic compounds (VOCs). researchgate.netthieme-connect.com
Catalysis: Employing reusable heterogeneous catalysts or biocatalysts aligns with the principles of green chemistry by minimizing waste and improving atom economy. jetir.org One-pot, multi-component reactions are also gaining traction as an efficient and environmentally sound approach. researchgate.netnih.gov
The following table provides a comparative overview of traditional versus emerging sustainable synthetic approaches for pyrazole synthesis:
| Feature | Traditional Synthetic Methods | Emerging Sustainable Protocols |
| Energy Input | Conventional heating (e.g., oil baths) | Microwaves, Ultrasound |
| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Green Solvents |
| Catalysts | Stoichiometric reagents, heavy metals | Reusable heterogeneous catalysts, Biocatalysts |
| Efficiency | Often multi-step, generating significant waste | One-pot reactions, high atom economy |
Unveiling Undiscovered Reactivity and Advanced Derivatization Pathways
The inherent reactivity of the aldehyde and pyrazole moieties in this compound offers a fertile ground for discovering novel chemical transformations and creating a diverse library of derivatives. Future explorations will likely focus on harnessing this reactivity to construct complex molecules with unique properties. arabjchem.orgresearchgate.netnih.gov
Promising areas of investigation include:
Multicomponent Reactions (MCRs): These reactions allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials, embodying the principles of step and atom economy. nih.gov
C-H Functionalization: The direct activation and functionalization of carbon-hydrogen bonds on the pyrazole ring or the tert-butyl group present a powerful strategy for creating novel molecular architectures.
Photoredox Catalysis: Light-mediated reactions can enable unique transformations that are often difficult to achieve through traditional thermal methods, opening new avenues for derivatization.
These advanced synthetic strategies will facilitate the creation of a wide array of novel compounds, including new heterocyclic systems and coordination complexes with potential applications in catalysis and materials science. arabjchem.orgresearchgate.net
Advanced Integrated Computational and Experimental Methodologies for Predictive Chemistry
The integration of computational chemistry with experimental synthesis is becoming an indispensable tool in modern chemical research. eurasianjournals.com For this compound, computational modeling can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets, thereby guiding experimental design. eurasianjournals.comnih.govresearchgate.netnih.gov
Future research will increasingly rely on a synergistic approach that combines:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict reaction pathways, understand electronic properties, and elucidate reaction mechanisms. eurasianjournals.comnih.gov
Molecular Modeling: Techniques such as molecular docking can simulate the binding of pyrazole derivatives to biological targets, aiding in the rational design of new therapeutic agents. eurasianjournals.comrsc.org
Machine Learning and AI: Advanced algorithms can be trained on existing chemical data to predict the outcomes of new reactions and identify promising candidate molecules for specific applications. benthamdirect.com
This integrated computational-experimental workflow is poised to accelerate the pace of discovery and innovation in the field of pyrazole chemistry.
Strategic Integration in Novel Functional Material Development and Design
The distinct structural and electronic properties of the pyrazole core make this compound a highly attractive building block for the creation of novel functional materials. nbinno.com Its versatility allows for its incorporation into a variety of material architectures with tailored properties.
Emerging applications for pyrazole-based materials include:
Organic Electronics: Pyrazole derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their tunable photophysical properties. mdpi.commdpi.com
Sensors: The ability of the pyrazole nitrogen atoms to coordinate with metal ions can be exploited to develop sensitive and selective chemical sensors. mdpi.com
Metal-Organic Frameworks (MOFs): Pyrazole-containing ligands can be used to construct porous MOFs with applications in gas storage, separation, and catalysis. mdpi.com
Anticancer Agents: The pyrazole scaffold is a key component in many compounds being investigated for their anticancer properties. rsc.orgmdpi.com
The strategic design and synthesis of new derivatives of this compound will be crucial for realizing the full potential of these advanced materials.
The following table summarizes potential applications of functional materials derived from this pyrazole compound:
| Material Class | Potential Application | Key Property of Pyrazole Moiety |
| Organic Light-Emitting Diodes (OLEDs) | Displays, Solid-State Lighting | Charge transport and luminescent properties |
| Chemical Sensors | Environmental Monitoring, Diagnostics | Metal ion coordination, fluorescence |
| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Rigid, directional ligand for framework construction |
| Pharmaceuticals | Anticancer, Anti-inflammatory Agents | Bioactive scaffold |
Q & A
Q. What are the established synthetic pathways for 5-tert-Butyl-1H-pyrazole-3-carbaldehyde?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole carbaldehyde derivatives are often prepared by reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. A common method involves using tert-butyl-substituted precursors and aldehydes, with acetic acid as a catalyst. Post-synthetic modifications (e.g., oxidation or functionalization of the aldehyde group) may follow .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and the aldehyde proton (δ ~9.5–10.0 ppm) .
- IR spectroscopy : Identification of the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]⁺) .
Q. How does the tert-butyl group influence solubility and stability?
The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving stability against oxidative degradation. This steric bulk also hinders aggregation in solid-state applications, as observed in crystallographic studies of analogous pyrazole derivatives .
Advanced Research Questions
Q. What strategies optimize regioselectivity in derivatizing the pyrazole ring?
Regioselectivity is controlled by:
- Substituent effects : Electron-withdrawing groups (e.g., aldehydes) direct electrophilic substitution to specific ring positions.
- Catalytic conditions : Palladium-mediated cross-coupling or microwave-assisted reactions enhance selectivity for C-3 or C-5 positions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks at the aldehyde group .
Q. How can structural contradictions in crystallographic data be resolved?
Discrepancies in reported crystal structures (e.g., bond angles or packing motifs) may arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction paired with DFT calculations can reconcile differences by analyzing lattice energy and intermolecular interactions .
Q. What computational approaches predict biological activity of this compound?
- Molecular docking : To simulate binding with target enzymes (e.g., kinases or oxidoreductases). For example, pyrazole carbaldehydes often interact with ATP-binding pockets via hydrogen bonding .
- QSAR modeling : Correlate substituent effects (e.g., tert-butyl size, aldehyde reactivity) with bioactivity data from analogues .
Q. How do reaction conditions affect yield in multi-step syntheses?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during aldehyde functionalization.
- Catalyst selection : Hexafluorophosphate-based coupling agents improve efficiency in peptide-like conjugates .
- Purification challenges : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating pure fractions .
Data Contradiction Analysis
Q. Why do biological assays report conflicting IC₅₀ values for similar derivatives?
Variations may stem from:
- Purity differences : Residual solvents or by-products (e.g., unreacted hydrazines) can skew results. LC-MS purity checks (>95%) are essential .
- Assay conditions : Buffer pH or co-solvents (e.g., DMSO) alter compound solubility and activity. Standardized protocols (e.g., Amplex Red fluorescence assays) reduce variability .
Q. How to address discrepancies in reported reaction yields?
- Scale effects : Milligram-scale syntheses often yield higher purity but lower efficiency compared to bulk reactions.
- Catalyst degradation : Metal catalysts (e.g., Pd/C) may lose activity over time, requiring fresh batches for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
